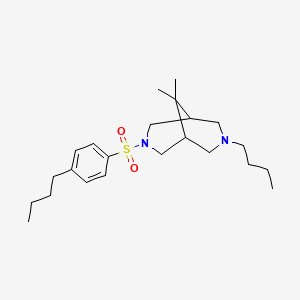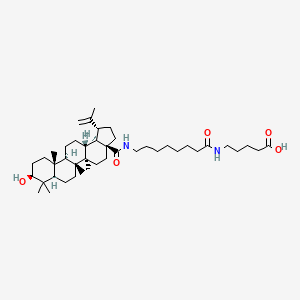
3-(3-Cyano-bicyclo(2.2.2)oct-5-en-2-yl)propionitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Cyano-bicyclo(222)oct-5-en-2-yl)propionitrile is a bicyclic compound featuring a cyano group and a propionitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Cyano-bicyclo(2.2.2)oct-5-en-2-yl)propionitrile typically involves the reaction of bicyclo[2.2.2]oct-5-en-2-one with a suitable nitrile source under specific conditions. One common method involves the use of a cyano group donor in the presence of a base to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
3-(3-Cyano-bicyclo(2.2.2)oct-5-en-2-yl)propionitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group is replaced by other nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions may result in various substituted derivatives .
Scientific Research Applications
3-(3-Cyano-bicyclo(2.2.2)oct-5-en-2-yl)propionitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 3-(3-Cyano-bicyclo(2.2.2)oct-5-en-2-yl)propionitrile involves its interaction with specific molecular targets. The cyano group can participate in hydrogen bonding and other interactions, influencing the compound’s activity. The bicyclic structure provides rigidity, which can affect how the compound interacts with enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.2]oct-5-en-2-one: Shares the bicyclic core but lacks the cyano and propionitrile groups.
2-Azabicyclo[3.2.1]octane: Contains a nitrogen atom in the bicyclic structure, offering different reactivity and applications.
Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic dianhydride: Features multiple carboxylic acid groups, making it useful in polymer synthesis .
Uniqueness
3-(3-Cyano-bicyclo(2.2.2)oct-5-en-2-yl)propionitrile is unique due to its combination of a bicyclic structure with a cyano and propionitrile group, providing distinct chemical and physical properties that are valuable in various research and industrial applications .
Properties
CAS No. |
102504-61-0 |
|---|---|
Molecular Formula |
C12H14N2 |
Molecular Weight |
186.25 g/mol |
IUPAC Name |
3-(2-cyanoethyl)bicyclo[2.2.2]oct-5-ene-2-carbonitrile |
InChI |
InChI=1S/C12H14N2/c13-7-1-2-11-9-3-5-10(6-4-9)12(11)8-14/h3,5,9-12H,1-2,4,6H2 |
InChI Key |
JQEUJLFUKUBHES-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C=CC1C(C2C#N)CCC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


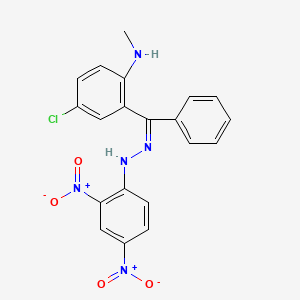
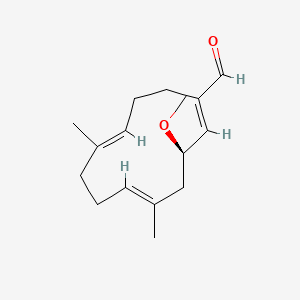
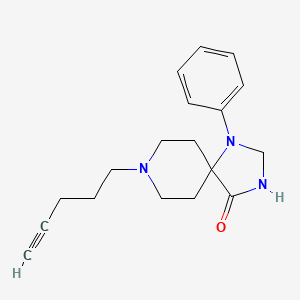
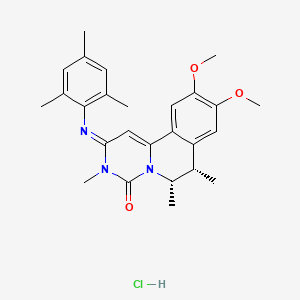

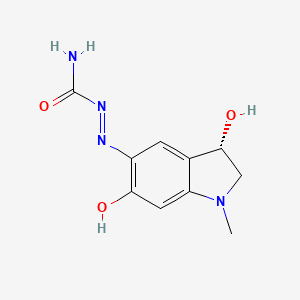
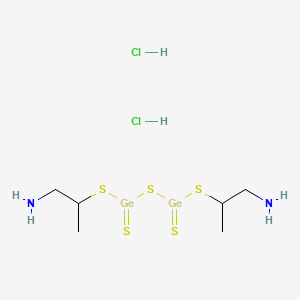
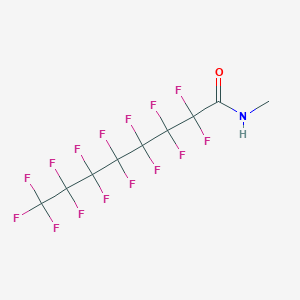
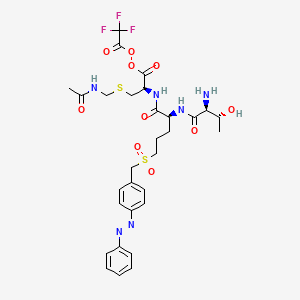
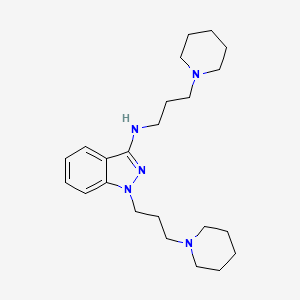
![5-Tert-butyl-4-({6-hydroxy-2-[2-(4-hydroxyphenyl)ethyl]-2-methyl-4-oxo-3,4-dihydro-2h-pyran-5-yl}sulfanyl)-2-methylphenyl 1-methyl-1h-imidazole-4-sulfonate](/img/structure/B12742744.png)
